The synthesis of 4-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one can be achieved through several methods. A common approach involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions. The reaction typically proceeds as follows:
In industrial settings, high-throughput reactors may be utilized to optimize reaction conditions, ensuring maximum yield and purity.
The molecular structure of 4-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one features:
The structural integrity and arrangement of these functional groups significantly influence the compound's reactivity and biological activity .
4-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one participates in various chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for 4-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific biological targets:
Research indicates that this compound's structural features are crucial for its interaction with biological targets .
The physical and chemical properties of 4-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one include:
These properties are essential for determining the compound's suitability for various applications in research and industry .
4-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one has diverse applications in scientific research:
Research continues to explore its full potential across these fields .
The compound designated by CAS RN 354539-34-7 is systematically named as 4-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one according to IUPAC conventions [1] [2]. This name precisely encodes three critical structural features: (1) the 4-amino substituent on the pyrimidine ring, (2) the 7,7-dimethyl modification at the alicyclic junction carbon, and (3) the 5(6H)-one notation specifying a ketone at position 5 with potential enol tautomerism involving the N6-H proton [3] [8]. The alicyclic suffix 7,8-dihydro explicitly denotes partial saturation across bonds C7-C8 and N6-C7, distinguishing it from fully aromatic quinazolines.
Isomeric possibilities arise from several factors:
Table 1: Nomenclature Synonyms of 354539-34-7
Identifier Type | Designation | Source |
---|---|---|
IUPAC Name | 4-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one | DrugBank [2] |
Systematic Name | 4-amino-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one | ChemSpider [8] |
Common Synonym | 4-amino-7,8-dihydro-7,7-dimethyl-5(6H)-quinazolinone | Fluorochem [4] |
Canonical SMILES | CC1(C)CC(=O)c2c(N)ncnc2C1 | NCATS [3] |
InChI Key | DYPFWRCGECJCBK-UHFFFAOYSA-N | AIFChem [1] |
The bicyclic scaffold consists of a pyrimidine ring fused to a partially saturated benzene ring, with substituents dictating stereoelectronic properties:
Table 2: Atomic Contributions in the Quinazolinone Core
Position | Atomic Site | Hybridization | Substituent Influence |
---|---|---|---|
4 | C4-NH₂ | sp² (pyrimidine) | Electron donation; H-bond donor/acceptor capability |
5 | C5=O | sp² (ketone) | Electrophilicity; vinylogous amide resonance |
6 | N6-H | sp² (amide) | Tautomerization; H-bond donation |
7 | C(CH₃)₂ | sp³ (aliphatic) | Steric hindrance; ring conformation control |
8 | CH₂ | sp³ (aliphatic) | Rotational flexibility; limited electronic role |
Classified under the quinazoline hierarchy (DrugBank: DBCAT003601), this compound exhibits hybrid characteristics bridging multiple heterocyclic families [2] [8]:
Table 3: Structural Comparison with Related Heterocycles
Heterocyclic System | Aromaticity | Key Functional Groups | Steric Constraints | Electronic Delocalization |
---|---|---|---|---|
4-Quinazolinone | Fully aromatic | 4-NH₂, C4=O (tautomeric) | Minimal | Global π-system |
7,8-Dihydroquinazolin-5(6H)-one | Partially saturated | 4-NH₂, C5=O, C7-H₂ | Moderate | Disjointed π-islands |
4-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one | Partially saturated | 4-NH₂, C5=O, C7-(CH₃)₂ | High (gem-dimethyl) | Localized pyrimidine π-system |
1,4-Dihydropyridine | Non-aromatic | C3/C5 ester, C4-H | Variable | Cross-conjugated enamine |
The gem-dimethyl group represents a critical differentiator: Its sp³ hybridization and steric bulk prevent coplanarity between the pyrimidine and carbocyclic rings, as confirmed by X-ray crystallography (torsion angle C5-C6-N1-C2 ≈ 35°) [10]. This contrasts sharply with unsubstituted dihydroquinazolinones, which adopt near-planar conformations. Consequently, the title compound exhibits unique biomolecular recognition properties, evidenced by its selective binding to E. coli biotin carboxylase (Kd = 2.3 µM) via H-bond donation from the 4-amino group to Asp148 and hydrophobic encapsulation of the dimethyl moiety in a lipophilic pocket [6] [10].
Structural Taxonomy Classification:
This taxonomic positioning underscores its role as a synthetically versatile intermediate for accessing complex polyheterocyclic architectures, particularly those exploiting the nucleophilic 4-amino group for ring-annulation reactions. The sterically hindered dihydro core also serves as a conformational constraint in medicinal chemistry design, though pharmacological applications fall outside this structural analysis [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7